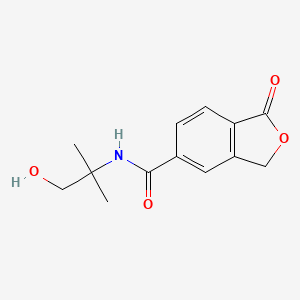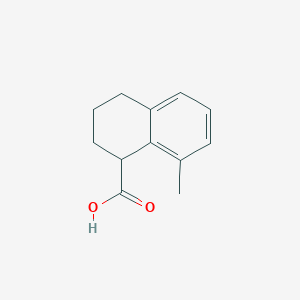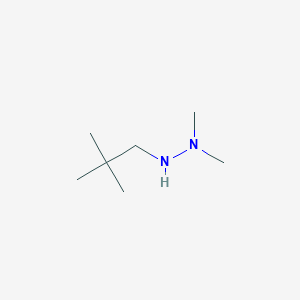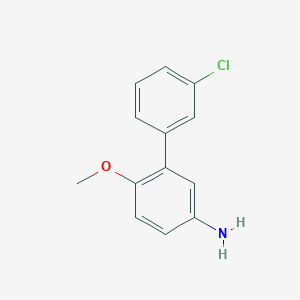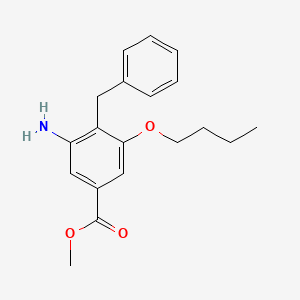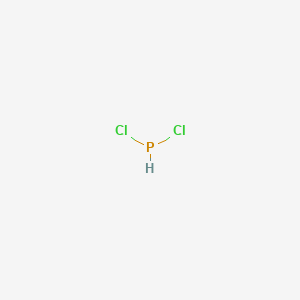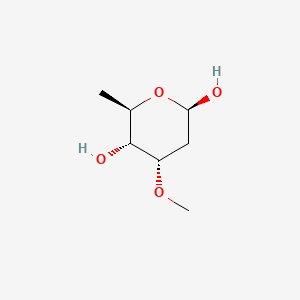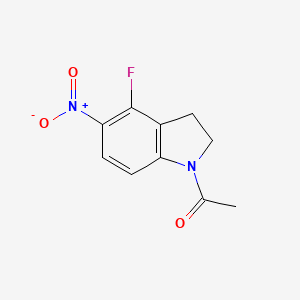
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one
Overview
Description
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a fluoro and nitro group on the indole ring, exhibits unique chemical properties that make it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-fluoro-5-nitroindole with ethanone in the presence of a catalyst . The reaction conditions often involve refluxing the reactants in a suitable solvent such as toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions activated by the fluoro and nitro groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluoro and nitro groups enhances its ability to bind to certain enzymes and receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-(4-Fluoro-5-nitroindolin-1-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
1-(5-Bromo-4-fluoro-1H-indazol-1-yl)ethanone: Another indole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1003858-67-0 |
|---|---|
Molecular Formula |
C10H9FN2O3 |
Molecular Weight |
224.19 g/mol |
IUPAC Name |
1-(4-fluoro-5-nitro-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H9FN2O3/c1-6(14)12-5-4-7-8(12)2-3-9(10(7)11)13(15)16/h2-3H,4-5H2,1H3 |
InChI Key |
ZGABOYWWJJZKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
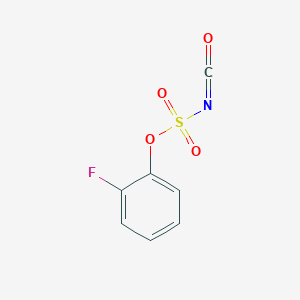

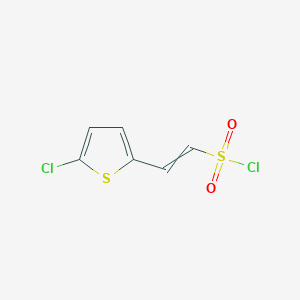
![3-[N-(dimethylaminosulfonyl)-amino]-4'-methoxybenzophenone](/img/structure/B8568909.png)
![4-(2-Amino-ethyl)-[1,3]dioxolan-2-one](/img/structure/B8568914.png)
![N-(3-bromo-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}phenyl)acetamide](/img/structure/B8568934.png)
